(R)-a-(Fmoc-amino)-[1,1'-biphenyl]-3-propanoic acid
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Overview
Description
®-a-(Fmoc-amino)-[1,1’-biphenyl]-3-propanoic acid is a compound that belongs to the family of Fmoc-protected amino acids. Fmoc, or 9-fluorenylmethyloxycarbonyl, is a protective group used in peptide synthesis to protect the amino group of amino acids from unwanted reactions. This compound is particularly useful in the synthesis of peptides and proteins due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ®-a-(Fmoc-amino)-[1,1’-biphenyl]-3-propanoic acid typically involves the protection of the amino group with the Fmoc group. One common method starts with the amino acid, which is reacted with 9-fluorenylmethanol in the presence of a base such as diisopropylethylamine (DIPEA) and a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent such as dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of Fmoc-protected amino acids, including ®-a-(Fmoc-amino)-[1,1’-biphenyl]-3-propanoic acid, often involves automated peptide synthesizers. These machines can perform the repetitive steps of deprotection and coupling efficiently, allowing for large-scale production. The use of solid-phase peptide synthesis (SPPS) is common, where the amino acid is attached to a resin and the Fmoc group is removed and reattached in cycles .
Chemical Reactions Analysis
Types of Reactions
®-a-(Fmoc-amino)-[1,1’-biphenyl]-3-propanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed using a base such as piperidine, allowing the amino group to participate in further reactions.
Coupling Reactions: The amino group can react with carboxyl groups of other amino acids or peptides to form peptide bonds.
Oxidation and Reduction: The biphenyl group can undergo oxidation or reduction reactions, although these are less common in peptide synthesis.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.
Coupling: DCC or HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA.
Oxidation/Reduction: Specific reagents like potassium permanganate for oxidation or sodium borohydride for reduction.
Major Products
The major products formed from these reactions are peptides and proteins with specific sequences, depending on the amino acids used in the synthesis .
Scientific Research Applications
®-a-(Fmoc-amino)-[1,1’-biphenyl]-3-propanoic acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein structure and function by allowing the synthesis of specific protein sequences.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The mechanism of action of ®-a-(Fmoc-amino)-[1,1’-biphenyl]-3-propanoic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed, allowing the amino group to participate in further reactions or interactions .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-3-amino-3-(2-nitrophenyl)propionic acid
- Fmoc-5-amino-2-methoxybenzoic acid
- Fmoc-4-amino-3-hydroxybutanoic acid
Uniqueness
®-a-(Fmoc-amino)-[1,1’-biphenyl]-3-propanoic acid is unique due to its biphenyl group, which can impart specific structural and functional properties to the peptides and proteins synthesized using this compound. This makes it particularly useful in the design of peptides with unique characteristics .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-phenylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25NO4/c32-29(33)28(18-20-9-8-12-22(17-20)21-10-2-1-3-11-21)31-30(34)35-19-27-25-15-6-4-13-23(25)24-14-5-7-16-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUSZFJTJZGJIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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